ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate

Lipophilicity Drug Design Physicochemical Profiling

Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate (CAS 2109571-45-9) is a chiral, morpholine-substituted pyridazine ester with a defined (2S,6R) stereochemistry. Its core scaffold combines a pyridazine ring with a 2,6-dimethylmorpholine moiety and an ethyl ester group, resulting in a molecular formula of C₁₃H₁₉N₃O₃ and a molecular weight of 265.31 g/mol.

Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
CAS No. 2109571-45-9
Cat. No. B1492555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate
CAS2109571-45-9
Molecular FormulaC13H19N3O3
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)N2CC(OC(C2)C)C
InChIInChI=1S/C13H19N3O3/c1-4-18-13(17)11-5-6-12(15-14-11)16-7-9(2)19-10(3)8-16/h5-6,9-10H,4,7-8H2,1-3H3/t9-,10+
InChIKeyLZTOQKMIPHDEGU-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate (CAS 2109571-45-9): Core Structural and Physicochemical Baseline for Selection


Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate (CAS 2109571-45-9) is a chiral, morpholine-substituted pyridazine ester with a defined (2S,6R) stereochemistry [1]. Its core scaffold combines a pyridazine ring with a 2,6-dimethylmorpholine moiety and an ethyl ester group, resulting in a molecular formula of C₁₃H₁₉N₃O₃ and a molecular weight of 265.31 g/mol [1]. This compound is primarily utilized as a research intermediate and building block in medicinal chemistry, offering a stereochemically pure scaffold that differentiates it from racemic or achiral analogs [2].

Why Generic Substitution Fails for Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate (CAS 2109571-45-9)


In-class pyridazine analogs cannot be interchangeably substituted for ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate due to significant divergences in three key molecular properties: stereochemical identity, ester-derived lipophilicity, and morpholine substitution pattern. While the methyl ester analog (CAS 2109571-11-9) shares the (2S,6R) stereochemistry, its altered ester group impacts lipophilicity and reactivity profiles [1]. Conversely, the unsubstituted morpholine analog (CAS 77407-73-9) lacks the methyl groups that critically modulate both hydrophilicity and metabolic stability . These differences translate into quantifiably distinct physicochemical properties that directly affect downstream synthetic utility, prodrug design strategies, and biological readouts, making generic replacement scientifically unsound without systematic comparative validation.

Quantitative Differentiation Evidence for Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate (CAS 2109571-45-9) vs. Closest Analogs


Ethyl vs. Methyl Ester LogP Comparison: Impact on Lipophilicity-Driven Assay Performance

The target ethyl ester compound (CAS 2109571-45-9) exhibits a significantly lower predicted partition coefficient (XLogP3 = 0.1) compared to the unsubstituted morpholine ethyl ester analog (CAS 77407-73-9, LogP = 0.4899) [1]. This ~0.4 log unit difference indicates that the target compound is appreciably more hydrophilic, a property that can directly influence solubility, permeability, and non-specific binding in biological assays. This differentiation is critical for applications where lower lipophilicity is desired to avoid off-target membrane partitioning.

Lipophilicity Drug Design Physicochemical Profiling

Comparative Topological Polar Surface Area (TPSA): Implications for Permeability and Oral Bioavailability Potential

The target compound (CAS 2109571-45-9) has a computed TPSA of 64.6 Ų, which is nearly identical to the unsubstituted morpholine analog (TPSA = 64.55 Ų) [1]. This demonstrates that the addition of methyl groups on the morpholine ring does not alter the overall polar surface area, meaning any observed differences in permeability are likely driven by the LogP difference rather than TPSA. For scientists optimizing for CNS penetration (where TPSA < 70 Ų is often desired), the target compound retains favorable surface area characteristics while offering differentiated lipophilicity.

Drug-likeness Absorption Permeability

Rotatable Bond Count as a Determinant of Conformational Flexibility and Target Engagement Entropy

The target ethyl ester (CAS 2109571-45-9) possesses 4 rotatable bonds, compared to 3 rotatable bonds for the unsubstituted morpholine analog (CAS 77407-73-9) [1]. The additional rotatable bond, arising from the ethyl ester group, introduces greater conformational flexibility. This can be advantageous for induced-fit binding mechanisms but may incur an entropic penalty upon target binding. For structure-activity relationship (SAR) campaigns, this flexibility difference provides a tunable parameter for optimizing both potency and selectivity.

Conformational Analysis Molecular Recognition Entropy

Stereochemically Defined (2S,6R) Configuration: Guaranteed Enantiopurity vs. Racemic or Undefined Analogs

The target compound (CAS 2109571-45-9) is specifically designated as the (2S,6R) enantiomer, with 2 defined atom stereocenters and 0 undefined stereocenters [1]. In contrast, the commonly available analog 'rel-ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate' is a racemic mixture. For biological assays requiring enantiopure material—particularly in CNS target engagement or chiral environment enzyme pockets—the use of a defined stereoisomer ensures reproducible and interpretable results. The methyl ester analog (CAS 2109571-11-9) is also available as the single (2S,6R) isomer, representing a shared advantage within the chiral series [2].

Chirality Stereochemistry Enantioselectivity

Optimal Research Application Scenarios for Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate (CAS 2109571-45-9)


Enantioselective CNS Drug Discovery: Stereopure Scaffold Optimization

The defined (2S,6R) stereochemistry and moderate TPSA (64.6 Ų) of the target compound make it a preferred starting point for CNS drug discovery programs requiring enantiopure building blocks. Its lower LogP (0.1) compared to the achiral morpholine analog reduces the risk of non-specific membrane binding, potentially improving free fraction in brain tissue binding assays [1].

Ester-Based Prodrug Design and Derivatization

The ethyl ester functionality offers a balance of stability and reactivity for prodrug strategies, while the additional rotatable bond provides greater conformational freedom for linker attachment compared to the methyl ester or carboxylic acid analogs [1]. This makes it particularly suitable for designing esterase-labile prodrugs or for late-stage functionalization in fragment-based drug discovery.

Kinase Inhibitor SAR Libraries with Tunable Lipophilicity

For kinase inhibitor programs where the dimethylmorpholine moiety is a known pharmacophore, the target compound provides a lower-LogP entry point (0.1 vs 0.49 for the des-methyl analog), potentially improving solubility and reducing CYP450 inhibition liabilities compared to more lipophilic analogs [1]. This allows medicinal chemists to explore a region of property space that is often associated with improved developability profiles.

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